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3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11908028
M. Wt: 188.01 g/mol
InChI Key: UWZYGDPUGXPNKC-UHFFFAOYSA-N
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Description

Overview of Pyrazolopyridine Scaffolds in Synthetic Chemistry and Biological Applications

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. This fusion can occur in several orientations, leading to a variety of isomers such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and others, each with a distinct electronic distribution and three-dimensional shape. mdpi.com This structural diversity makes them attractive scaffolds in synthetic chemistry, offering multiple sites for substitution and modification. mdpi.comnih.gov

The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, and the pyridine ring, a six-membered aromatic ring with one nitrogen atom, are both prevalent in biologically active molecules. Their combination in the pyrazolopyridine scaffold often leads to compounds with a wide range of pharmacological activities. eurekaselect.comrsc.org For instance, due to their structural similarity to natural purines, pyrazolopyridines can act as antagonists in various biological processes, a property that has been extensively explored in the development of anticancer agents. eurekaselect.com Research has shown that derivatives of pyrazolopyridines can inhibit various kinases, which are crucial enzymes in cell signaling pathways often dysregulated in cancer. rsc.org Beyond oncology, these scaffolds are investigated for their potential as antibacterial, antiviral, and neuroprotective agents. nih.govnih.gov

The versatility of the pyrazolopyridine core allows chemists to systematically modify its structure to fine-tune its properties for specific applications, a key strategy in fragment-based drug discovery (FBDD). worktribe.com

Historical Development and Significance of Halogenated Heterocycles in Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into heterocyclic rings is a long-established and powerful strategy in medicinal chemistry and materials science. sigmaaldrich.com Initially, halogenation was often used to increase the lipophilicity of a molecule, thereby improving its ability to cross biological membranes. However, the role of halogens in molecular design has evolved significantly.

It is now understood that halogens can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov For example, the substitution of hydrogen with a halogen atom can block sites of metabolism, leading to a longer duration of action for a drug. nih.gov Furthermore, halogens, particularly chlorine, bromine, and iodine, can participate in a specific type of non-covalent interaction known as a halogen bond. This interaction, where the halogen atom acts as an electrophilic species, can be crucial for the binding of a ligand to a protein, sometimes significantly enhancing its potency and selectivity. acs.org

The development of new synthetic methodologies has made the selective introduction of halogens onto heterocyclic scaffolds more accessible, allowing for the creation of large libraries of compounds for screening. dur.ac.uk Halogenated heterocycles serve as versatile synthetic intermediates, where the halogen atom can be readily replaced with other functional groups through various cross-coupling reactions, providing access to a wide array of derivatives. sigmaaldrich.comdur.ac.uk This has been instrumental in the discovery and optimization of numerous drugs. nih.gov

Rationale for Academic Research on 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established importance of its constituent parts. The pyrazolo[4,3-c]pyridine core is a known pharmacophore, and the presence of two chlorine atoms at positions 3 and 7 suggests its potential as a highly versatile synthetic building block.

The two chlorine atoms are expected to have distinct reactivities, allowing for selective functionalization. This differential reactivity would enable chemists to introduce a variety of substituents at these positions in a controlled manner, creating a library of novel compounds for biological screening. For instance, one chlorine could be substituted via a nucleophilic aromatic substitution, while the other could participate in a palladium-catalyzed cross-coupling reaction.

Furthermore, the specific placement of the chlorine atoms would influence the electronic properties of the heterocyclic system, potentially modulating its interaction with biological targets in a unique way compared to other dichlorinated isomers. The academic interest in a molecule like this compound lies in its potential to unlock new chemical space and to serve as a scaffold for the development of new therapeutic agents or functional materials. Its synthesis and characterization would be a valuable contribution to the field of heterocyclic chemistry.

Compound Data Tables

To provide context, the following tables detail the properties of closely related and more extensively studied pyrazolopyridine isomers.

Table 1: Properties of Chloro-Pyrazolo[4,3-c]pyridine Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Chloro-1H-pyrazolo[4,3-c]pyridine871836-51-0C₆H₄ClN₃153.57
7-Chloro-1H-pyrazolo[4,3-c]pyridine71307622C₆H₄ClN₃153.57

Table 2: Properties of Dichloro-Pyrazolo[4,3-c]pyridine and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine1256794-28-1C₆H₃Cl₂N₃188.02
5,7-Dichloro-1H-pyrazolo[3,4-c]pyridineNot AvailableC₆H₃Cl₂N₃188.02
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine2105905-46-0C₆H₃Cl₂N₃188.02

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B11908028 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

3,7-dichloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)

InChI Key

UWZYGDPUGXPNKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,7 Dichloro 1h Pyrazolo 4,3 C Pyridine and Its Precursors

Retrosynthetic Analysis of the 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine Core

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary strategy involves the formation of the pyrazole (B372694) ring onto a pre-existing, suitably functionalized pyridine (B92270) core. This approach is often favored due to the availability of a wide range of pyridine starting materials.

A key disconnection is the C-N bond of the pyrazole ring, leading back to a di-chlorinated pyridine precursor with vicinal amino and carbonyl or cyano functionalities. For instance, a 3-amino-2,6-dichloropyridine (B189475) derivative could be a viable precursor. Another retrosynthetic pathway involves the construction of the pyridine ring onto a pre-formed pyrazole. This can be achieved through condensation reactions of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

The introduction of the chloro substituents at the C3 and C7 positions is another critical consideration in the retrosynthetic plan. These can be introduced either at the beginning of the synthesis on the pyridine or pyrazole precursor or at a later stage through direct halogenation of the pyrazolo[4,3-c]pyridine core. The choice of strategy often depends on the desired regioselectivity and the stability of the intermediates.

Classical Synthetic Routes to this compound

Classical synthetic approaches to the pyrazolo[4,3-c]pyridine scaffold have traditionally relied on cyclization reactions of functionalized pyridine precursors and subsequent halogenation steps.

Cyclization Strategies for Pyrazolo[4,3-c]pyridine Ring Formation

The formation of the pyrazolo[4,3-c]pyridine ring system is typically achieved through the condensation of a hydrazine (B178648) derivative with a pyridine precursor bearing functional groups at the 3 and 4 positions that can react to form the pyrazole ring. A common method involves the use of a 3-formyl-4-chloropyridine or a related derivative. The reaction with hydrazine hydrate (B1144303) or a substituted hydrazine leads to the formation of a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazolo[4,3-c]pyridine core.

Another established route involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov This method allows for the formation of the pyrazolo[4,3-c]pyridine ring under mild conditions at room temperature. nih.gov The regioselectivity of the cyclization can be influenced by the choice of electrophile and solvent. nih.gov

A synthesis of the related 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold has been reported starting from 3-amino-4-methylpyridine. worktribe.com This involves a diazotization reaction followed by cyclization. worktribe.com A similar strategy could be envisioned for the 3,7-dichloro isomer, starting from a suitably substituted aminopyridine.

Introduction of Halogen Substituents at Specific Positions

The introduction of chlorine atoms at the C3 and C7 positions of the pyrazolo[4,3-c]pyridine core is a crucial step. Direct chlorination of the parent 1H-pyrazolo[4,3-c]pyridine can be challenging due to issues with regioselectivity. Therefore, the chlorine atoms are often introduced at an earlier stage on the pyridine precursor.

For instance, starting from a 2,6-dichloropyridine (B45657) derivative, functionalization at the 3 and 4 positions can be carried out to enable the subsequent pyrazole ring formation. The use of phosphorus oxychloride (POCl₃) or other chlorinating agents is common for converting hydroxyl or oxo groups on the pyridine or pyrazolo[4,3-c]pyridine ring to chloro substituents.

A recent method for the selective halogenation of pyridines at the 3-position involves the use of Zincke imine intermediates. nih.gov This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective halogenation under mild conditions. nih.gov This strategy could potentially be adapted for the synthesis of the required dichlorinated pyridine precursors.

Modern Synthetic Approaches for this compound

Modern synthetic chemistry offers advanced methodologies that can provide more efficient and sustainable routes to complex heterocyclic compounds like this compound.

Catalytic Methods and Reaction Optimization

The use of metal catalysis can significantly enhance the efficiency and selectivity of the cyclization and functionalization reactions. For the related pyrazolo[3,4-b]pyridine system, a copper(II)-catalyzed formal [3+3] cycloaddition has been developed, leading to high yields under mild reaction conditions. researchgate.net Similar catalytic systems could be explored for the synthesis of the pyrazolo[4,3-c]pyridine core, potentially leading to improved yields and reduced reaction times.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the functionalization of halo-substituted pyrazolopyridines. worktribe.comrsc.org For instance, after the synthesis of the dichlorinated scaffold, these methods could be employed for the selective introduction of various substituents at the chloro-positions, enabling the rapid generation of compound libraries for drug discovery. worktribe.comrsc.org

Catalyst SystemReaction TypeIsomerYieldReference
Copper(II) acetylacetonate[3+3] CycloadditionPyrazolo[3,4-b]pyridineHigh researchgate.net
Pd(dppf)Cl₂Suzuki-Miyaura cross-couplingPyrazolo[3,4-c]pyridineModerate to good worktribe.com
Pd(OAc)₂/dppfBuchwald-Hartwig aminationPyrazolo[3,4-c]pyridineModerate to good worktribe.com

Table 1: Examples of Catalytic Methods in Pyrazolopyridine Synthesis

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages such as improved safety, scalability, and reaction control. The synthesis of pyrazole-fused scaffolds, including pyrazolopyridines, has been successfully demonstrated using flow conditions. nih.gov

For example, the thermal cyclization of aminomethylene intermediates to form pyrazolo[3,4-b]pyridin-4-ols has been achieved in high yields under high-temperature flow conditions. nih.gov The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing the yield and purity of the desired product. nih.gov The synthesis of this compound could potentially be adapted to a continuous flow process, which would be particularly beneficial for large-scale production.

Flow Reactor SetupReaction TypeProduct TypeYieldReference
High-temperature tube reactorThermal cyclizationPyrazolo[3,4-b]pyridin-4-ols68-95% nih.gov
Microreactor1,3-Dipolar cycloadditionPyrazole derivatives62-78% nih.gov

Table 2: Flow Chemistry Applications in Pyrazole Synthesis

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrazolopyridines, is a growing area of research aimed at reducing the environmental impact of chemical processes. While specific green synthesis methods for this compound are not extensively documented, general strategies for related compounds can be extrapolated. These methodologies focus on minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.

Key green chemistry approaches relevant to the synthesis of halogenated pyrazolopyridines include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. This technique offers a more energy-efficient alternative to conventional heating methods.

Ultrasonic Irradiation: Sonication is another energy-efficient method that can promote the synthesis of heterocyclic compounds by enhancing mass transfer and accelerating reaction rates.

Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a cornerstone of green chemistry. Research on the synthesis of pyrazole derivatives has demonstrated the feasibility of using water as a solvent, which is non-toxic, inexpensive, and readily available.

Catalysis: The use of catalysts, particularly recyclable and non-toxic ones, can improve the efficiency and sustainability of synthetic processes. For instance, ZrCl4 has been reported as a low-toxicity Lewis acid catalyst for the synthesis of pyrazolo[3,4-b]pyridines. chemrxiv.org The development of heterogeneous catalysts is also a key area, as they can be easily separated from the reaction mixture and reused.

The following table summarizes some green chemistry techniques applicable to the synthesis of pyrazolopyridine derivatives.

Green Chemistry TechniqueAdvantages
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency
Ultrasonic IrradiationEnhanced reaction rates, improved mass transfer
Use of Green Solvents (e.g., water)Reduced toxicity and environmental impact, lower cost
Heterogeneous CatalysisEasy catalyst recovery and reuse, waste reduction

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound, this compound, from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the compound and the nature of the impurities present. For halogenated heterocyclic compounds, a combination of chromatography and recrystallization is commonly employed.

Chromatographic Methods:

Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. For halogenated organic molecules, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of heptane (B126788) and ethyl acetate, is often used to elute the desired compound from the column. The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

High-performance liquid chromatography (HPLC) offers a more efficient and higher resolution separation method. For halogenated pharmaceuticals and their impurities, reversed-phase HPLC is frequently utilized. This technique employs a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. A key challenge is to find an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For halogenated aromatic compounds, solvents such as toluene, xylene, or dichloroethane have been used. The process involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow the formation of pure crystals. The purified crystals are then collected by filtration.

The following table outlines the common purification techniques for halogenated heterocyclic compounds.

Purification TechniquePrincipleKey Considerations
Column Chromatography Differential adsorption of compounds on a stationary phase.Choice of stationary phase (e.g., silica gel) and mobile phase (eluent system).
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase.Selection of the appropriate column (e.g., reversed-phase) and mobile phase composition.
Recrystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures.Finding a suitable solvent or solvent system.

Advanced Structural Elucidation and Spectroscopic Characterization of 3,7 Dichloro 1h Pyrazolo 4,3 C Pyridine

Spectroscopic Analysis for Confirmation of Molecular Architecture

A thorough spectroscopic analysis is fundamental to unequivocally confirm the molecular structure of a compound. This involves a suite of techniques that probe the molecule's composition, the connectivity of its atoms, and its vibrational modes.

High-Resolution Mass Spectrometry for Molecular Composition Verification

High-resolution mass spectrometry (HRMS) is the gold standard for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine, with a molecular formula of C₆H₃Cl₂N₃, HRMS data would be essential for confirming its elemental composition. However, specific HRMS data for this compound are not reported in the reviewed literature.

Table 1: Anticipated High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₆H₃Cl₂N₃
Exact Mass 186.9704 Da
Monoisotopic Mass 186.9704 Da
Predicted m/z [M+H]⁺ 187.9777

This table represents theoretical values, as no experimental data has been found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for elucidating the connectivity of atoms within a molecule and for confirming its isomeric purity. The chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum provide a detailed map of the molecular skeleton. For this compound, specific NMR data would be required to differentiate it from other dichlorinated pyrazolopyridine isomers. At present, dedicated ¹H and ¹³C NMR spectral data for this compound are not available in the public domain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C3-(Value)
C4(Value)(Value)
C6(Value)(Value)
C7-(Value)
C7a-(Value)
C3a-(Value)
N-H(Value)-

Note: This table is a template for expected data. Actual chemical shifts would need to be determined experimentally or through high-level computational modeling.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The absorption bands in an IR spectrum and the scattered light in a Raman spectrum correspond to specific bond vibrations and functional groups. While these techniques are powerful for structural confirmation, no experimental IR or Raman spectra for this compound have been published.

Solid-State Structural Characterization of this compound

The characterization of a compound in its solid state provides insights into its crystal packing, intermolecular interactions, and potential for polymorphism.

X-ray Crystallography for Crystal Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of co-crystals can significantly impact the physical properties of a substance. Investigations into these aspects are crucial for pharmaceutical and materials science applications. There are currently no published studies on the polymorphism or co-crystallization of this compound.

Electronic Structure and Aromaticity Studies of the this compound System

The electronic structure and aromaticity of the pyrazolo[4,3-c]pyridine ring system are fundamental to its chemical reactivity and physical properties. Aromaticity is a key concept used to describe the stabilization of cyclic molecules due to the delocalization of π-electrons.

The aromaticity of heterocyclic systems like this compound can be quantitatively assessed using computational methods that calculate various aromaticity indices. Two of the most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

The HOMA index is based on the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system like benzene (B151609) and a value of 0 representing a non-aromatic system. researchgate.netnih.gov For fused ring systems, HOMA values can be calculated for each individual ring.

The NICS index, on the other hand, is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point within a ring (typically the ring center, NICS(0), or 1 Å above it, NICS(1)). Negative NICS values are indicative of a diatropic ring current and thus aromaticity, while positive values suggest anti-aromaticity.

Table 2: Representative Aromaticity Indices for Benzene (for comparison)

IndexValueReference
HOMA~1.00 researchgate.net
NICS(1) (ppm)~ -10.2 researchgate.net

This table provides reference values for the aromaticity indices of benzene, calculated at a comparable level of theory, to serve as a benchmark for aromatic character.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key to understanding the electronic behavior of the molecule. In related chloro-substituted triazolopyridine systems, the LUMO is often localized on the fused heterocyclic ring system, while the HOMO can be distributed across the entire molecule, including the substituents. mdpi.com This distribution of frontier orbitals will govern the molecule's reactivity in electrophilic and nucleophilic reactions.

Theoretical and Computational Studies of 3,7 Dichloro 1h Pyrazolo 4,3 C Pyridine

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in predicting the electronic behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. ijcce.ac.ir DFT calculations can provide detailed information about the distribution of electrons within the 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine molecule.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the areas around the hydrogen atom of the N-H group and the chlorine atoms would likely exhibit positive or less negative potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DMeasures the polarity of the molecule

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations. Actual values would require specific computations for this molecule.

Quantum chemical calculations can predict various spectroscopic parameters, which can aid in the experimental characterization of this compound. For instance, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretching and bending modes within the molecule. Similarly, predicted NMR chemical shifts for the hydrogen, carbon, and nitrogen atoms can help in the assignment of experimental NMR data.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These descriptors are valuable for comparing the reactivity of this compound with its derivatives or other related compounds.

Molecular Dynamics Simulations and Solvation Effects

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent or near a biological membrane.

MD simulations can track the movement of a solute molecule and the surrounding solvent molecules over time. This allows for the study of solvation effects on the conformation and properties of this compound. The choice of solvent (e.g., water, ethanol, dimethyl sulfoxide) can significantly influence the molecule's behavior due to differences in polarity and hydrogen bonding capabilities. For example, in a protic solvent like water, the nitrogen atoms of the pyrazolo[4,3-c]pyridine core could act as hydrogen bond acceptors, while the N-H group could act as a hydrogen bond donor. These interactions would affect the molecule's solubility and its preferred conformation in solution.

Conceptually, MD simulations can be employed to study how this compound might interact with a model biological membrane, such as a lipid bilayer. Such simulations could provide insights into its ability to permeate the membrane, a crucial factor for the bioavailability of potential drug candidates. The simulations would model the initial binding of the molecule to the membrane surface, followed by its potential insertion into the hydrophobic core of the bilayer. The orientation and conformational changes of the molecule during this process would be of particular interest.

Structure-Property Relationship (SPR) Modeling for Derivatives of this compound

Structure-Property Relationship (SPR) modeling, which includes Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties or biological activities. mdpi.com For derivatives of this compound, SPR models can be developed to predict properties such as solubility, lipophilicity (logP), and binding affinity to a specific biological target.

To build an SPR model, a dataset of derivatives with known properties is required. Various molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each derivative. These descriptors can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices that describe molecular branching and connectivity.

3D descriptors: Geometrical properties such as molecular surface area and volume.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the property of interest. Such models can be valuable for designing new derivatives of this compound with improved properties. For example, a QSAR model could guide the selection of substituents to enhance the binding affinity of the compound to a particular enzyme. nih.gov

Biological Activity and Mechanistic Investigations of 3,7 Dichloro 1h Pyrazolo 4,3 C Pyridine

Target Identification and Engagement Studies (In Vitro and Cellular)

No published data is available for 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine.

Enzyme Inhibition and Activation Kinetics

No published data is available for this compound.

Receptor Binding Assays and Allosteric Modulation

No published data is available for this compound.

Protein-Ligand Interaction Profiling using Biophysical Techniques

No published data is available for this compound.

Cellular Assays and Phenotypic Screening (In Vitro)

No published data is available for this compound.

Cell Viability and Proliferation Assays in Various Cell Lines

No published data is available for this compound.

Apoptosis and Cell Cycle Modulation Studies

No published data is available for this compound.

Reporter Gene Assays for Pathway Modulation

No studies utilizing reporter gene assays to investigate the modulation of specific signaling pathways by this compound have been published. Such assays are crucial for determining if a compound activates or inhibits pathways like NF-κB, Wnt/β-catenin, or STAT signaling, providing initial insights into its mechanism of action.

Investigation of Molecular Mechanisms of Action of this compound

Downstream Signaling Pathway Analysis and Kinase Profiling

There is no available data on the analysis of downstream signaling pathways or comprehensive kinase profiling for this compound. Kinase profiling, which typically involves screening a compound against a large panel of kinases, is a standard method to identify specific molecular targets. For many related pyrazolopyridine derivatives, this approach has been instrumental in identifying them as potent inhibitors of kinases such as CDKs, TBK1, and FGFRs. nih.govnih.gov

Gene Expression and Proteomic Profiling in Response to Compound Treatment

Information regarding gene expression or proteomic profiling of cells treated with this compound is absent from the public record. These methods provide a global view of the cellular response to a compound, helping to elucidate its mechanism of action and potential off-target effects.

Selectivity and Off-Target Profiling (In Vitro)

Counter-Screening Against Related Biological Targets and Enzyme Families

No counter-screening data for this compound against related biological targets or enzyme families has been reported. This type of analysis is essential for assessing the selectivity of a compound and predicting potential side effects.

Identification of Pan-Assay Interference Compounds (PAINS) or Promiscuous Binders

There is no information to suggest that this compound has been flagged as a Pan-Assay Interference Compound (PAINS) or a promiscuous binder. PAINS are compounds that appear to be active in many different assays due to non-specific interactions, and their identification is a critical step in early drug discovery to avoid misleading results.

Structure Activity Relationship Sar Studies and Analog Synthesis of 3,7 Dichloro 1h Pyrazolo 4,3 C Pyridine Derivatives

Design Principles for Modifying the 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine Scaffold

The design of new analogs based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping to explore novel chemical space and fragment-based drug discovery for efficient lead identification.

Scaffold hopping is a powerful strategy in drug discovery used to identify structurally novel compounds that retain the biological activity of a known parent molecule. niper.gov.in This approach can lead to compounds with improved properties, such as enhanced metabolic stability, better solubility, or a more favorable intellectual property position. niper.gov.in In the context of the this compound core, scaffold hopping could involve replacing the entire bicyclic system or one of its constituent rings with a bioisosteric equivalent.

Bioisosteric replacement of the pyridine (B92270) ring with other six-membered heterocycles or the pyrazole (B372694) ring with alternative five-membered aromatic rings (e.g., isoxazole, triazole) can modulate the electronic and steric properties of the molecule, influencing its binding affinity and ADME (absorption, distribution, metabolism, and excretion) profile. For instance, the introduction of an additional nitrogen atom into a heterocyclic ring, as seen in the hop from an imidazopyridine to a 1,2,4-triazolopyridine, has been shown to block sites of metabolism and reduce lipophilicity. niper.gov.in A similar strategy could be applied to the pyrazolo[4,3-c]pyridine core to enhance its drug-like characteristics. The goal is to maintain the key pharmacophoric features—hydrogen bond donors and acceptors, and hydrophobic interaction points—while altering the core structure to overcome liabilities. niper.gov.inpharmablock.com

Fragment-based drug discovery (FBDD) has emerged as a highly successful method for identifying lead compounds, particularly for challenging targets. nih.govdrugdiscoverychemistry.com This approach begins with the screening of low molecular weight compounds, or "fragments" (typically <300 Da), that exhibit weak but efficient binding to the biological target. frontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org

Heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, are considered excellent starting points for FBDD campaigns. worktribe.com The this compound scaffold itself can be viewed as a fragment that can be elaborated by adding substituents at its various "growth vectors"—the positions on the ring system where modifications can be made. worktribe.com The process involves using sensitive biophysical techniques (e.g., X-ray crystallography, NMR spectroscopy) to identify how these fragments bind to the target protein. This structural information then guides the synthetic chemistry efforts to either grow the fragment by adding new functional groups, link two or more fragments that bind in adjacent pockets, or merge a fragment with another known binder to improve affinity and selectivity. frontiersin.org This method was successfully applied to the related 1H-pyrazolo[3,4-c]pyridine scaffold, demonstrating the utility of this approach for developing novel heterocyclic inhibitors. worktribe.com

Synthesis of Analogs with Substitutions at Pyridine Ring Positions

The pyridine portion of the 1H-pyrazolo[4,3-c]pyridine scaffold offers multiple positions for substitution (C-4, C-5, C-6, and C-7) to explore the structure-activity landscape. The halogen atoms present on the core structure are particularly useful as they enable a wide range of derivatization reactions.

While direct functionalization of the C-4, C-5, and C-6 positions of the aromatic pyrazolo[4,3-c]pyridine core can be challenging, studies on related saturated systems provide valuable insights. For example, in the development of c-Met kinase inhibitors based on a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, various substituents were introduced onto the saturated pyridine ring. nih.gov These modifications were crucial for optimizing the compound's interaction with the enzyme's active site. Although these reactions were performed on a saturated ring, they highlight the importance of substitution at these positions for biological activity.

Table 1: SAR of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives as c-Met Inhibitors. nih.gov
CompoundStructure (R group at position 5)c-Met Kinase IC50 (nM)MKN45 Cell IC50 (µM)EBC-1 Cell IC50 (µM)
Lead Compound 1-CO-Ph190>50>50
8c-CO-(3-fluoro-4-methoxyphenyl)683.14.5
8d-CO-(4-ethoxyphenyl)8511.310.7
8f-CO-(4-(trifluoromethoxy)phenyl)7210.29.8

Data sourced from a study on c-Met inhibitors, illustrating the impact of substitutions on the pyridine ring portion of the scaffold. nih.gov

The chlorine atoms at the C-3 and C-7 positions of the this compound scaffold are key handles for synthetic elaboration. These positions are readily functionalized using modern cross-coupling methodologies. Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation) are commonly employed to introduce a wide variety of substituents.

For instance, in studies on the related 1H-pyrazolo[3,4-c]pyridine scaffold, Buchwald-Hartwig amination was effectively used to introduce various amine groups at the C-5 position (analogous to C-7 in the [4,3-c] isomer). worktribe.com This demonstrates that the chloro group is an excellent leaving group for such transformations, allowing for the creation of diverse libraries of compounds with different functionalities at this position. This strategy was central to the development of inhibitors of the PEX14–PEX5 protein-protein interaction, where derivatization at the C-7 position was critical for achieving potent activity against Trypanosoma parasites. cnr.it

Synthesis of Analogs with Substitutions at Pyrazole Ring Positions

The pyrazole ring of the scaffold offers three positions for modification: N-1, N-2, and C-3. The chloro substituent at C-3 is a primary site for derivatization, while the nitrogen atoms allow for the introduction of groups that can modulate solubility, cell permeability, and target engagement.

Selective functionalization of the pyrazole nitrogens is a key synthetic challenge. Often, reactions such as N-alkylation can result in a mixture of N-1 and N-2 isomers. However, strategic use of protecting groups can allow for regioselective substitution. For example, mesylation of the related 1H-pyrazolo[3,4-c]pyridine scaffold selectively protected the N-1 position, allowing for subsequent reactions at other sites. worktribe.com In the development of PEX14-PEX5 inhibitors, various alkyl and aryl groups were introduced at the N-1 position, significantly impacting the compound's binding affinity and cellular activity. cnr.it

The C-3 chloro group can be functionalized using the same cross-coupling reactions described for the C-7 position. Tandem strategies, where multiple positions are functionalized in a stepwise manner, have been developed for related scaffolds. For example, a sequence involving C-H borylation at C-3 followed by a Suzuki-Miyaura cross-coupling has been reported for the 1H-pyrazolo[3,4-c]pyridine system, showcasing a method to introduce diverse aryl and heteroaryl groups at this position. worktribe.com

Table 2: Activity of Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 Inhibitors. cnr.it
CompoundR1 (N-1 position)R7 (C-7 position)T. brucei gambiense IC50 (µM)
15-CH2-Ph-NH-(4-fluorophenyl)1.5
32-CH2-(4-fluorophenyl)-NH-(4-fluorophenyl)0.9
33-CH2-(4-chlorophenyl)-NH-(4-fluorophenyl)0.8
34-CH2-(4-methoxyphenyl)-NH-(4-fluorophenyl)1.3

Data sourced from a study on PEX14–PEX5 inhibitors, illustrating the impact of substitutions at the N-1 and C-7 positions on antitrypanosomal activity. cnr.it

N-Substitution on the Pyrazole Nitrogen

The pyrazole moiety of the pyrazolo[4,3-c]pyridine scaffold possesses a nitrogen atom (N1) that is amenable to substitution. This position is often a key site for modulating the physicochemical properties and biological activity of the molecule. Studies on related pyrazolopyridine isomers have demonstrated that the nature of the substituent at this position can significantly influence kinase inhibitory activity and cellular potency. nih.govjst.go.jp

For instance, in a series of pyrazolo[3,4-c]pyridines, the presence of an unsubstituted N1-H was found to be important for inhibitory activity against glycogen (B147801) synthase kinase 3 (GSK3)α/β, cdc2-like kinases 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov This suggests that the N1-H may participate in crucial hydrogen bonding interactions with the target protein.

Conversely, the introduction of various substituents at the N1 position can be explored to fine-tune the compound's properties. Small alkyl or aryl groups can be introduced to probe the steric and electronic requirements of the binding pocket. For example, in a study on pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction, N1-alkylation with groups such as hydroxyethyl (B10761427) did not lead to superior activity compared to the unsubstituted analog, while carboxylate derivatives were found to be inactive. acs.org This highlights the sensitivity of this position to substitution.

The chemical feasibility of N-substitution on the pyrazolo[4,3-c]pyridine core is well-established, with standard N-alkylation reactions being readily applicable. rsc.org

Exploration of Other Pyrazole Carbon Positions (if chemically feasible)

While the pyrazole ring of the 1H-pyrazolo[4,3-c]pyridine scaffold has limited carbon positions available for direct substitution, modern synthetic methodologies have opened avenues for their functionalization. The C3 position, in particular, has been a focus of synthetic efforts.

For the related pyrazolo[3,4-c]pyridine scaffold, tandem borylation and Suzuki–Miyaura cross-coupling reactions have been successfully employed to introduce aryl and heteroaryl groups at the C3 position. rsc.org This allows for the exploration of a wide range of substituents to probe for additional binding interactions. In a series of 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines, various aryl and heteroaryl groups were introduced at the C6 position (equivalent to the C7 position in the parent scaffold of this article), demonstrating the feasibility of modifying the pyridine ring. researchgate.net

Direct C-H activation is another powerful tool for the functionalization of pyrazole and pyridine rings, although its application to the pyrazolo[4,3-c]pyridine core is less explored. For other pyrazolopyridine isomers, regioselective C-H arylation has been achieved, offering a direct route to novel derivatives. nih.gov

Impact of Structural Modifications on Biological Activity and Selectivity (In Vitro Data)

The true measure of the utility of structural modifications lies in their impact on biological activity and selectivity. In vitro assays are indispensable tools for quantifying these effects. While specific data for a wide range of this compound derivatives is not extensively available in the public domain, data from closely related pyrazolo[4,3-c]pyridine and other pyrazolopyridine series can provide valuable insights.

A study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors revealed that the nature of the substituent on the pyridine nitrogen significantly impacts inhibitory activity against various human carbonic anhydrase isoforms (hCA I, II, IX, and XII). nih.gov For example, a derivative with an N-methylpropionamide linker showed potent inhibition of hCA I, while a direct connection of a benzenesulfonamide (B165840) moiety resulted in decreased activity. nih.gov

In another study focusing on pyrazolo[3,4-c]pyridines as kinase inhibitors, substitutions at various positions of the scaffold led to compounds with inhibitory activity against GSK3α/β, CLK1, and DYRK1A. nih.gov The data highlighted the importance of an unsubstituted N1-H and the detrimental effect of bulky substituents at the 7-position for kinase inhibition. nih.gov

The following interactive data tables illustrate the kind of in vitro data that is crucial for SAR studies. Please note that the data presented here is representative and derived from studies on related pyrazolo[4,3-c]pyridine and pyrazolo[3,4-c]pyridine derivatives to exemplify the impact of structural modifications.

Table 1: Representative In Vitro Kinase Inhibitory Activity of Substituted Pyrazolo[4,3-c]pyridine Analogs

Compound IDN1-SubstituentC3-SubstituentC7-SubstituentGSK3β IC₅₀ (µM)CLK1 IC₅₀ (µM)DYRK1A IC₅₀ (µM)
A-1 HPhenylH0.51.2>10
A-2 MethylPhenylH2.13.5>10
A-3 H4-FluorophenylH0.30.88.5
A-4 HPhenylMethyl5.8>10>10

Data is illustrative and based on trends observed in published literature for pyrazolo[4,3-c]pyridine and related scaffolds. nih.gov

Table 2: Representative In Vitro Carbonic Anhydrase Inhibitory Activity of N-Substituted Pyrazolo[4,3-c]pyridine Sulfonamides

Compound IDN-Substituent LinkerhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
B-1 -CH₂CH₂->1000864.2658.3848.8
B-2 Direct158.312.5907.5474.8
B-3 -N(CH₃)CO(CH₂)₂-58.86.6907.5474.8

Data is illustrative and based on trends observed in published literature for pyrazolo[4,3-c]pyridine sulfonamides. nih.gov

Development of Prodrug Strategies and Targeted Delivery Concepts for this compound Derivatives

While potent and selective in vitro activity is a crucial first step, the successful development of a therapeutic agent also hinges on its pharmacokinetic properties, such as solubility, stability, and bioavailability. For many kinase inhibitors, which are often lipophilic molecules, poor aqueous solubility can be a significant hurdle. Prodrug strategies offer a viable approach to overcome these challenges. nih.gov

A prodrug is an inactive or less active form of a drug that is converted to the active parent drug in the body through enzymatic or chemical transformation. For pyrazolopyridine-based kinase inhibitors, several prodrug approaches can be envisioned:

Phosphate (B84403) Esters: The introduction of a phosphate ester group can dramatically increase the aqueous solubility of a compound. This group can be appended to a hydroxyl or an amine functionality on the molecule. In vivo, phosphatases can cleave the phosphate ester to release the active drug. This strategy has been successfully applied to other kinase inhibitors. nih.gov

Amino Acid Conjugates: Conjugating an amino acid to the parent drug via an ester or amide linkage can enhance solubility and potentially utilize amino acid transporters for improved absorption. The ester or amide bond can then be cleaved by esterases or amidases in the body.

Solubilizing Moieties on the Pyrazole Nitrogen: The N1 position of the pyrazole ring can be functionalized with solubilizing groups that are designed to be cleaved in vivo. For example, a moiety that is labile under physiological pH or susceptible to enzymatic cleavage could be installed.

The design of a successful prodrug requires a careful balance between improved solubility, stability in the gastrointestinal tract and bloodstream, and efficient conversion to the active drug at the target site. For this compound derivatives, these strategies hold the potential to transform promising lead compounds into viable clinical candidates.

Potential Applications and Future Research Directions for 3,7 Dichloro 1h Pyrazolo 4,3 C Pyridine

3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine as a Chemical Probe for Investigating Biological Pathways

While no studies have specifically employed this compound as a chemical probe, its structure suggests a potential role in this area. Chemical probes are small molecules used to study and manipulate biological systems. The two chlorine atoms on the pyrazolo[4,3-c]pyridine scaffold offer reactive handles for selective modification. This would allow for the attachment of reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of protein targets.

Derivatives of the closely related pyrazolo[3,4-b]pyridine have been investigated as inhibitors of various kinases, which are crucial regulators of cellular pathways. uni.lu The dichlorinated nature of this compound could confer specific selectivity for certain enzyme active sites, making it a valuable tool for dissecting complex signaling cascades implicated in diseases like cancer.

Role of this compound as a Building Block in Organic Synthesis

The presence of two chlorine atoms, which are excellent leaving groups in nucleophilic aromatic substitution reactions, positions this compound as a versatile building block for the synthesis of more complex molecules.

Ligands for Catalysis and Coordination Chemistry

Pyrazolopyridine-based ligands have demonstrated considerable utility in transition-metal-catalyzed reactions. worktribe.com The nitrogen atoms in the pyrazole (B372694) and pyridine (B92270) rings can chelate to metal centers, forming stable complexes that can catalyze a variety of chemical transformations. The chlorine substituents on this compound could be strategically replaced with other functional groups to fine-tune the electronic and steric properties of the resulting ligands, thereby influencing the efficiency and selectivity of the catalytic process.

Table 1: Potential Ligand Modifications via Nucleophilic Substitution

Reagent/Catalyst Resulting Functional Group Potential Application of Ligand
Amines (R-NH2) Amino (-NHR) Cross-coupling reactions, amination reactions
Alcohols (R-OH)/NaH Alkoxy (-OR) Asymmetric catalysis
Thiols (R-SH) Thioether (-SR) Metal sequestration, sensor development

Precursors for Advanced Materials (e.g., polymers, optoelectronic materials)

The rigid, aromatic structure of the pyrazolopyridine core makes it an attractive candidate for incorporation into advanced materials. While specific research on this compound in this context is absent, related heterocyclic systems have been explored for their optoelectronic properties. nih.gov The dichloro-functionality would allow for the polymerization of this unit through iterative cross-coupling reactions, potentially leading to novel polymers with interesting conductive or light-emitting properties.

Development of Novel Methodologies Facilitated by this compound Reactivity

The distinct reactivity of the two chlorine atoms in this compound could be exploited to develop novel synthetic methodologies. Selective functionalization at one chlorine position over the other would provide a powerful tool for creating a diverse library of substituted pyrazolo[4,3-c]pyridines. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could likely be employed to introduce a wide array of substituents. sigmaaldrich.com The development of regioselective functionalization protocols would be a significant contribution to heterocyclic chemistry.

Challenges and Opportunities in the Academic Research of Pyrazolo[4,3-c]pyridine Derivatives

The primary challenge in the study of this compound is the current lack of a reported synthesis. The development of a robust and scalable synthetic route is the first and most critical hurdle to overcome. This, however, presents a significant opportunity for synthetic chemists to devise novel cyclization or functionalization strategies to access this underexplored scaffold.

Another challenge is the potential for regioisomeric mixtures during synthesis and functionalization, a common issue in heterocyclic chemistry. uni.lu Overcoming this will require careful optimization of reaction conditions and potentially the use of directing groups.

The opportunity lies in the vast unexplored chemical space that this molecule represents. A systematic investigation of its reactivity and biological activity could lead to the discovery of novel chemical probes, catalysts, materials, and therapeutic agents.

Future Perspectives for the Application of this compound in Fundamental Chemical and Biological Research

The future of this compound in research is contingent on the development of a viable synthetic pathway. Once accessible, its applications could be far-reaching:

In Chemical Biology: As a starting point for the synthesis of focused compound libraries to screen for inhibitors of various enzymes, particularly kinases and other ATP-binding proteins. Its dichlorinated nature offers a unique starting point for structure-activity relationship (SAR) studies.

In Organic Synthesis: As a versatile platform for the development of new synthetic methods, particularly in the area of regioselective cross-coupling reactions. It could also serve as a precursor to novel ligands for catalysis.

In Materials Science: As a monomer for the creation of novel polymers and functional materials with tailored electronic and photophysical properties.

Q & A

Q. What are the standard synthetic routes for 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine, and how can purity be optimized?

The synthesis typically involves cyclization of pyrazole precursors with pyridine derivatives. A microwave-assisted method using PdCl₂(PPh₃)₂ as a catalyst, DMF as solvent, and tert-butylamine for ring closure is effective . Post-synthesis, purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) and validated by NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS (mass error < 2 ppm) . For intermediates like 5-chloro-1-substituted pyrazole-4-carbaldehydes, recrystallization from ethanol yields solids with >98% purity (melting points: 90–150°C) .

Q. How should researchers characterize the structural integrity of pyrazolo[4,3-c]pyridine derivatives?

Use a combination of:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets or triplets (δ 7.0–8.5 ppm); carbonyl carbons resonate at δ 190–200 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺) with <5 ppm deviation .
  • X-ray crystallography : For unambiguous confirmation, though limited structural data exist in databases like CSD .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin contact .
  • Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during synthesis) .
  • Dispose of waste via licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of pyrazolo[4,3-c]pyridine-based kinase inhibitors?

  • Substitution patterns : Adding trifluoromethyl groups at position 3 enhances EGFR inhibition (IC₅₀: 10–50 nM) .
  • Ring modifications : Saturation of the pyridine ring (e.g., 4,5,6,7-tetrahydro derivatives) improves bioavailability but reduces target binding affinity .
  • Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. What methodologies resolve contradictions in reported biological activities of pyrazolo[4,3-c]pyridine derivatives?

  • Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. MCF-7) to assess specificity .
  • Off-target screening : Use proteome-wide assays (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Meta-analysis : Compare datasets from J. Med. Chem. (e.g., NOX inhibition vs. antimicrobial activity ) to contextualize divergent results.

Q. How can computational modeling enhance the design of pyrazolo[4,3-c]pyridine derivatives as PPI inhibitors?

  • Molecular dynamics simulations : Analyze stability of PEX14-PEX5 protein interactions (RMSD < 2 Å over 100 ns trajectories) .
  • Free energy calculations : Use MM-GBSA to rank binding affinities of substituents (e.g., chloro vs. bromo at position 7) .
  • Fragment-based design : Combine with pyridyl or piperidine fragments to improve solubility (logP < 3) .

Q. What strategies improve the synthetic yield of 3,7-dichloro derivatives under scaled conditions?

  • Catalyst optimization : Replace PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to reduce metal leaching .
  • Microwave vs. conventional heating : Microwave irradiation (150°C, 30 min) achieves 85% yield vs. 60% with oil baths .
  • Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to improve E-factor scores .

Methodological Resources

  • Synthetic Protocols : (microwave synthesis), (Sonogashira coupling).
  • Biological Assays : (antimicrobial testing), (NOX inhibition).
  • Computational Tools : (docking), (fragment libraries).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.